molecular formula C6H14ClNO2 B1528008 4-Aminohexanoic acid hydrochloride CAS No. 62000-71-9

4-Aminohexanoic acid hydrochloride

Cat. No.: B1528008
CAS No.: 62000-71-9
M. Wt: 167.63 g/mol
InChI Key: MORUJRYHFAWQOJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Aminohexanoic acid hydrochloride, also known as Aminocaproic acid, is the kringle domain of plasminogen . Plasminogen is a protein that is converted into plasmin, a proteolytic enzyme responsible for fibrinolysis .

Mode of Action

this compound acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the degradation of fibrin, a protein that forms a fibrous mesh in blood clots . This results in the stabilization of blood clots and a reduction in bleeding .

Pharmacokinetics

Like other small molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely influence its bioavailability .

Result of Action

The primary result of the action of this compound is the reduction of fibrinolysis , leading to the stabilization of blood clots . This can be beneficial in situations where excessive bleeding is a concern, such as in certain surgical procedures or bleeding disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and individual patient factors such as age, weight, and health status . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminohexanoic acid hydrochloride typically involves the reaction of 4-aminohexanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as:

4-Aminohexanoic acid+HCl4-Aminohexanoic acid hydrochloride\text{4-Aminohexanoic acid} + \text{HCl} \rightarrow \text{this compound} 4-Aminohexanoic acid+HCl→4-Aminohexanoic acid hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Aminohexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

4-Aminohexanoic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Aminocaproic Acid:

    Tranexamic Acid: Another antifibrinolytic agent that is structurally similar but has a different mechanism of action, involving the inhibition of plasminogen binding to fibrin.

Uniqueness: 4-Aminohexanoic acid hydrochloride is unique in its specific inhibition of plasminogen activators, making it particularly effective in preventing fibrinolysis. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and medicine .

Properties

IUPAC Name

4-aminohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-5(7)3-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORUJRYHFAWQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62000-71-9
Record name 4-aminohexanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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